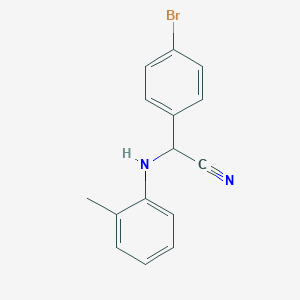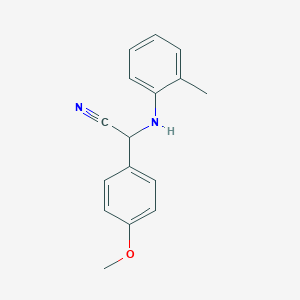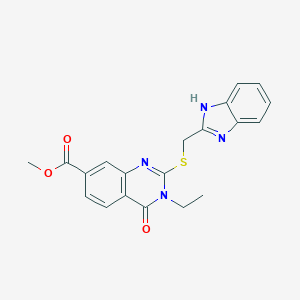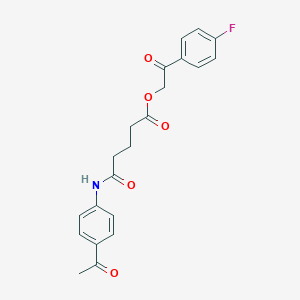![molecular formula C14H14Cl2N2O4S2 B215688 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide, also known as DCSB, is a sulfonamide-based compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCSB has been reported to have various biological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-microbial effects.
Wirkmechanismus
The exact mechanism of action of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. Carbonic anhydrase IX is involved in the regulation of pH in tumor cells, and its overexpression is associated with poor prognosis in many solid tumors. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has also been reported to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in tumor cells. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have anti-microbial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have various biological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-microbial effects, which make it a useful tool compound for investigating various biological processes. However, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide also has some limitations for lab experiments. It has been reported to have low solubility in some solvents, which can affect its bioavailability. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have some cytotoxic effects on normal cells, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide. One possible direction is to investigate the potential of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide as a therapeutic agent for the treatment of cancer. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-tumor activity could be further explored. Another possible direction is to investigate the potential of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide as an anti-inflammatory agent. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, and its anti-inflammatory activity could be further investigated. Furthermore, the mechanism of action of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide could be further explored to better understand its biological effects.
Synthesemethoden
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide can be synthesized by the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool compound to investigate various biological processes. It has been reported to inhibit the activity of carbonic anhydrase IX, a transmembrane protein that is overexpressed in many solid tumors. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have anti-microbial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
|---|---|
Molekularformel |
C14H14Cl2N2O4S2 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c15-11-3-6-13(16)14(9-11)24(21,22)18-8-7-10-1-4-12(5-2-10)23(17,19)20/h1-6,9,18H,7-8H2,(H2,17,19,20) |
InChI-Schlüssel |
KVMUWOXYZWXIPS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(4-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215609.png)
![6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215610.png)


![2-[2-(Benzyloxy)phenyl]-1-(2-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B215617.png)
![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)

![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)

![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)